What is Vismodegib-d4 and its primary use in research?
What is Vismodegib-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction to Vismodegib-d4
Vismodegib-d4 is the deuterium-labeled analogue of Vismodegib, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. As a stable isotope-labeled internal standard, Vismodegib-d4 is a critical tool in bioanalytical research, particularly in pharmacokinetic and pharmacodynamic studies of Vismodegib. Its use allows for precise and accurate quantification of Vismodegib in complex biological matrices by mass spectrometry.
Vismodegib itself is an orally bioavailable small molecule that targets the Smoothened (SMO) transmembrane protein, a key component of the Hh signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[3][4][5] Vismodegib is approved for the treatment of metastatic BCC and locally advanced BCC that has recurred following surgery or for patients who are not candidates for surgery or radiation.[2][4]
The primary use of Vismodegib-d4 in research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Vismodegib concentrations in plasma and other biological samples. The nearly identical physicochemical properties of Vismodegib-d4 to Vismodegib, with a distinct mass difference due to the deuterium atoms, make it an ideal internal standard to correct for variability in sample preparation and instrument response.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of Vismodegib and its deuterated analogue, Vismodegib-d4, is presented below.
| Property | Vismodegib | Vismodegib-d4 |
| Molecular Formula | C₁₉H₁₄Cl₂N₂O₃S | C₁₉H₁₀D₄Cl₂N₂O₃S |
| Molecular Weight | 421.30 g/mol | 425.32 g/mol |
| CAS Number | 879085-55-9 | 1450990-33-6 |
| Chemical Structure | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide-d4 |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
Vismodegib functions by inhibiting the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation during embryonic development that is largely inactive in adult tissues.[1][3][5] In many cases of basal cell carcinoma, mutations in the Patched-1 (PTCH1) gene, a negative regulator of the pathway, lead to constitutive activation of Smoothened (SMO), driving uncontrolled cell proliferation.[5]
Vismodegib specifically binds to and inhibits the SMO protein, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors.[1][5] This inhibition halts the transcription of genes that promote tumor growth and survival, ultimately leading to tumor regression.[5]
Pharmacokinetic Properties of Vismodegib
The pharmacokinetic profile of Vismodegib is characterized by its non-linear kinetics, high plasma protein binding, and long elimination half-life. A summary of key pharmacokinetic parameters is provided in the table below.
| Parameter | Value | Reference |
| Bioavailability | 31.8% | [3] |
| Time to Peak (Tmax) | 2-4 days (single dose) | [3] |
| Volume of Distribution (Vd) | 16.4 - 26.6 L | [1] |
| Plasma Protein Binding | >99% (to albumin and alpha-1-acid glycoprotein) | [1] |
| Metabolism | Primarily via oxidation, glucuronidation, and pyridine ring cleavage (CYP2C9 and CYP3A4 are minor pathways) | [1] |
| Elimination Half-life | ~12 days (single dose), 4 days (continuous daily dosing) | [3] |
| Primary Route of Elimination | Feces (82%) | [3] |
Experimental Protocols: Quantification of Vismodegib using Vismodegib-d4
The following section outlines a representative experimental protocol for the quantitative analysis of Vismodegib in human plasma using Vismodegib-d4 as an internal standard via LC-MS/MS.
Materials and Reagents
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Vismodegib analytical standard
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Vismodegib-d4 internal standard
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Human plasma (with K2EDTA as anticoagulant)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Water (deionized, 18 MΩ·cm)
Sample Preparation
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Preparation of Stock Solutions: Prepare stock solutions of Vismodegib and Vismodegib-d4 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
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Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the Vismodegib stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 0.100 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
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Protein Precipitation: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the Vismodegib-d4 internal standard at a fixed concentration).
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Vortex and Centrifuge: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
References
- 1. Determination of unbound vismodegib (GDC-0449) concentration in human plasma using rapid equilibrium dialysis followed by solid phase extraction and high-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and safety of vismodegib in patients with advanced solid malignancies and hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
